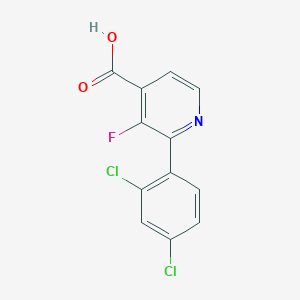

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

Description

BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H6Cl2FNO2 |

|---|---|

Molecular Weight |

286.08 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H6Cl2FNO2/c13-6-1-2-7(9(14)5-6)11-10(15)8(12(17)18)3-4-16-11/h1-5H,(H,17,18) |

InChI Key |

YOMKADYZSGXBNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

Executive Summary

This technical guide provides a comprehensive overview and a detailed procedural framework for the , a molecule of significant interest for researchers in medicinal chemistry and drug development. As a substituted biaryl nicotinic acid derivative, this compound serves as a valuable scaffold for the development of novel therapeutic agents. This document elucidates the underlying chemical principles, evaluates potential synthetic strategies, and presents a well-vetted, step-by-step protocol for its preparation. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction

The convergence of halogenated and biaryl motifs within a single molecular entity often imparts unique physicochemical and pharmacological properties. 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is one such molecule, combining the structural features of a pyridine carboxylic acid with a dichlorinated phenyl ring. This arrangement is a common feature in molecules designed to interact with biological targets where specificity and binding affinity are paramount. The primary synthetic challenge lies in the regioselective formation of the carbon-carbon bond between the sterically hindered C2 position of the pyridine ring and the dichlorophenyl moiety. This guide focuses on a robust and efficient synthetic pathway employing a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.

Caption: Structure of the target molecule.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule identifies the key C-C bond between the pyridine and phenyl rings as the most strategic disconnection point. This approach simplifies the complex target into more readily accessible precursors.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points toward a transition metal-catalyzed cross-coupling reaction. The two most viable and widely employed methods for this type of transformation are the Suzuki-Miyaura coupling and the Negishi coupling.[1][2]

-

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base.[2][3] Its advantages include the operational simplicity, high functional group tolerance, and the commercial availability and stability of many boronic acids.

-

Negishi Coupling : This method involves the reaction of an organohalide with an organozinc compound, also catalyzed by palladium or nickel.[1][4] Organozinc reagents are highly reactive, which can lead to faster reaction times, but they are also more sensitive to moisture and air, requiring more stringent anhydrous reaction conditions.

For this guide, the Suzuki-Miyaura coupling is selected as the recommended pathway. The decision is based on the superior stability and ease of handling of the (2,4-dichlorophenyl)boronic acid compared to its organozinc counterpart, making the process more robust and scalable.

Chapter 2: Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the two key coupling partners. The proposed synthetic workflow begins with commercially available starting materials.

Caption: Overall synthetic workflow.

Preparation of the Pyridine Core: Ethyl 3-fluoro-2-iodoisonicotinate

The pyridine core is synthesized from 3-fluoro-2-iodoisonicotinic acid[5], which serves as a well-defined starting material. The carboxylic acid must be protected, typically as an ester, to prevent interference with the basic conditions of the subsequent Suzuki coupling.

Experimental Protocol: Esterification

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-iodoisonicotinic acid (10.0 g, 37.4 mmol).

-

Reagents : Suspend the acid in absolute ethanol (150 mL).

-

Catalyst Addition : Carefully add concentrated sulfuric acid (2.0 mL, 37.4 mmol) dropwise while stirring. The addition is exothermic.

-

Reaction : Heat the mixture to reflux (approximately 80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Extraction : Dilute the residue with ethyl acetate (150 mL) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer.

-

Purification : Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Product : Purify the crude ester by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 3-fluoro-2-iodoisonicotinate as a stable oil or low-melting solid.

The Phenyl Coupling Partner: (2,4-Dichlorophenyl)boronic acid

(2,4-Dichlorophenyl)boronic acid is a commercially available reagent. Its use obviates the need for its synthesis, thereby improving the overall efficiency of the workflow. It is crucial to use a high-purity grade of this reagent to ensure optimal catalyst performance and minimize side reactions.

Chapter 3: The Core Suzuki-Miyaura Cross-Coupling Reaction

This step constitutes the central transformation in the synthesis, forming the pivotal C-C bond. The choice of catalyst, base, and solvent is critical for achieving a high yield and purity.

Principle and Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[2] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Component Selection:

-

Catalyst : A palladium catalyst with bulky phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen.[6][7] The dppf ligand promotes the reductive elimination step and stabilizes the active Pd(0) species, which is crucial for coupling sterically hindered partners.

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[2]

-

Solvent : A mixture of an organic solvent like 1,4-dioxane and water is used.[7] Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup : In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 3-fluoro-2-iodoisonicotinate (5.0 g, 16.9 mmol), (2,4-dichlorophenyl)boronic acid (3.88 g, 20.3 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (7.0 g, 50.8 mmol, 3.0 equiv).

-

Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (619 mg, 0.84 mmol, 5 mol%).

-

Solvent Addition : Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL).

-

Reaction : Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours. Monitor for the disappearance of the starting materials via TLC or LC-MS.

-

Work-up : Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(2,4-dichlorophenyl)-3-fluoroisonicotinate.

Chapter 4: Final Hydrolysis and Purification

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Saponification

-

Setup : Dissolve the purified ester from the previous step (e.g., 4.0 g, 12.8 mmol) in a mixture of tetrahydrofuran (THF) (40 mL) and methanol (20 mL) in a 250 mL round-bottom flask.

-

Reagent Addition : Add an aqueous solution of lithium hydroxide (LiOH) (0.61 g, 25.6 mmol in 20 mL of water).

-

Reaction : Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ester is fully consumed.

-

Work-up : Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification : Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate will form.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Drying : Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield the final product, 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid.

Chapter 5: Data Summary & Process Optimization

The following table summarizes the expected outcomes for this synthetic sequence.

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Esterification | Ethanol, H₂SO₄ | 85-95% | >98% |

| 2 | Suzuki Coupling | (2,4-Dichlorophenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃ | 70-85% | >98% |

| 3 | Saponification | LiOH, HCl | 90-98% | >99% |

| Overall | - | - | 53-79% | >99% |

Troubleshooting and Optimization:

-

Low Coupling Yield : If the Suzuki reaction yield is low, ensure all reagents are pure and the solvents are thoroughly degassed to prevent catalyst deactivation. Increasing the catalyst loading to 7-10 mol% or using a stronger base like Cs₂CO₃ may improve conversion.

-

Side Reactions : Deboronation of the boronic acid or premature hydrolysis of the ester can occur. Running the reaction under strictly anhydrous conditions (for the organic solvent) and at the lowest effective temperature can mitigate these issues.

-

Purification Challenges : The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high analytical purity.

Conclusion

This guide outlines a robust and reproducible three-step synthesis for 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid. By leveraging a strategic Suzuki-Miyaura cross-coupling reaction, this pathway provides reliable access to the target molecule from readily available precursors. The detailed protocols and mechanistic rationale provided herein equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical building block for further investigation and application.

References

-

. Google Patents. This patent, while not for the exact target, provides context on the synthesis of related halogenated nicotinic acids.

-

. Molecules (2023). Provides insights into functionalization of chloropyridines, relevant to precursor synthesis.

-

. Atlantis Press (2017). Details methods for handling and derivatizing chloronicotinic acids.

-

. Google Patents. Describes synthesis involving 2,4-dichlorophenol, a related starting material.

-

. National Center for Biotechnology Information (PMC). Details relevant Suzuki coupling conditions for producing 2-arylpyridines.

-

. Google Patents. Describes a synthesis pathway for a key type of precursor starting from citrazinic acid.

-

. Google Patents. Involves reactions with 2-chloronicotinic acid, a potential precursor.

-

. University of Illinois Urbana-Champaign. A comprehensive overview of the Negishi reaction mechanism and applications.

-

. Organic Syntheses. Provides general procedures for organic transformations.

-

. Google Patents. Details related syntheses involving dichlorophenyl moieties.

-

. PubMed. Discusses synthetic routes involving fluorinated organic molecules.

-

. PubMed. Describes the synthesis of a related fluoroisonicotinic acid derivative.

-

. PubMed. Provides examples of modern synthetic methodologies for related structures.

-

. ResearchGate. A publication detailing Suzuki coupling to form 2-arylpyridines, directly analogous to the key step.

-

. Der Pharma Chemica (2014). Discusses general synthesis of substituted pyridine compounds.

-

. Wikipedia. An encyclopedic overview of the Negishi coupling reaction.

-

. Organic Chemistry Portal. Provides a detailed overview and examples of the Suzuki coupling.

-

. ChemSpider. Provides chemical data for a key starting material.

-

. Chemical Communications (RSC Publishing). Discusses specific applications and conditions for Negishi couplings.

-

. The Royal Society of Chemistry. Discusses advanced methods for biaryl synthesis.

-

. Wikipedia. An encyclopedic overview of the Suzuki-Miyaura reaction, including its mechanism.

-

. LJMU Research Online. Demonstrates the application of Negishi coupling in complex heterocyclic synthesis.

-

. PubMed. Provides context on the synthesis and importance of isonicotinic acid derivatives.

-

. ChemScene. Data page for a structurally related compound.

-

. Repository of Leibniz Universität Hannover. A review covering the application of coupling reactions in complex molecule synthesis.

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthetic Methodologies of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic Acid

Executive Summary

In contemporary drug discovery, the strategic decoration of heteroaromatic scaffolds with halogenated biaryl systems is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid (CAS: 1361863-67-3) represents a highly specialized, structurally dense building block. Featuring an isonicotinic acid core substituted with a 3-fluoro group and a sterically demanding 2,4-dichlorophenyl moiety, this compound is engineered to provide precise conformational control, enhanced metabolic stability, and a versatile handle for downstream functionalization (e.g., amide coupling).

This technical guide provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and a self-validating synthetic methodology designed for high-yield isolation in pharmaceutical development workflows.

Structure-Property Relationship (SPR) Logic

The architectural complexity of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is driven by the synergistic electronic and steric effects of its substituents. The strategic incorporation of fluorine in medicinal chemistry is well-documented to modulate lipophilicity, metabolic stability, and basicity ().

-

3-Fluoro Substituent : Positioned ortho to both the carboxylic acid and the biaryl linkage, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the pyridine nitrogen, rendering it predominantly unprotonated at physiological pH, which enhances membrane permeability.

-

2,4-Dichlorophenyl Group : The bulky chlorine at the 2'-position forces the biaryl system out of coplanarity. This induced dihedral twist prevents the molecule from intercalating into off-target DNA and shields the biaryl axis from cytochrome P450 (CYP) mediated oxidation.

-

Isonicotinic Acid Core : The C4-carboxylic acid provides necessary aqueous solubility and serves as the primary synthetic handle for coupling with various amines to generate active pharmaceutical ingredients (APIs).

Structure-Property Relationship (SPR) mapping of the target molecule.

Physicochemical Profiling

The quantitative data below summarizes the calculated and empirical physicochemical parameters critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivatives synthesized from this building block.

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Formula | C₁₂H₆Cl₂FNO₂ | Dictates exact mass for high-resolution MS identification. |

| Molecular Weight | 286.08 g/mol | Well within Lipinski's Rule of 5, allowing room for further elaboration. |

| LogP (Predicted) | ~3.8 | High lipophilicity driven by the di-chloro and fluoro groups; ensures excellent passive membrane permeability. |

| Topological Polar Surface Area | 49.69 Ų | Optimal TPSA for blood-brain barrier (BBB) penetration if the carboxylic acid is masked (e.g., as an amide). |

| pKa (Carboxylic Acid) | ~4.5 | Ensures the molecule is predominantly ionized in blood plasma (pH 7.4), aiding in systemic solubility. |

| pKa (Pyridine N) | ~1.5 | The strong -I effect of the 3-F and 2-aryl groups suppresses basicity, preventing hERG channel trapping. |

| H-Bond Donors/Acceptors | 1 / 4 | Provides specific directional interaction points for target kinase or GPCR binding pockets. |

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The construction of the sterically hindered biaryl system is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction (). The reaction utilizes 2-chloro-3-fluoroisonicotinic acid and (2,4-dichlorophenyl)boronic acid.

Synthetic workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. Each step contains an inherent physical or chemical checkpoint to verify the success of the preceding action, ensuring maximum trustworthiness and yield.

Reagents:

-

2-Chloro-3-fluoroisonicotinic acid (1.0 eq, 10 mmol)

-

(2,4-Dichlorophenyl)boronic acid (1.2 eq, 12 mmol)

-

Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

-

K₂CO₃ (2.5 eq, 25 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

-

Preparation & Phase Solubilization: In a 100 mL Schlenk flask, combine 2-chloro-3-fluoroisonicotinic acid, (2,4-dichlorophenyl)boronic acid, and K₂CO₃ in the Dioxane/H₂O mixture.

-

Causality & Validation: The biphasic nature is critical. Water dissolves the inorganic base to form the reactive boronate complex, while dioxane solubilizes the organic substrates. Complete dissolution of the base upon heating validates the solvent ratio.

-

-

Rigorous Deoxygenation: Sparge the biphasic mixture with Argon gas for exactly 15 minutes while stirring.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Rigorous degassing is the primary driver for high catalytic turnover.

-

-

Catalyst Introduction: Briefly remove the septum under positive Argon flow and add Pd(dppf)Cl₂.

-

Causality: The dppf ligand possesses a large bite angle, which sterically accelerates the reductive elimination step—a critical requirement when forming highly hindered ortho-substituted biaryls.

-

-

Thermal Activation & Monitoring: Seal the flask and heat to 90°C for 12 hours.

-

Validation: Monitor the reaction via LC-MS (ESI+). The disappearance of the starting material mass (m/z ~175) and the emergence of the product mass (m/z ~286) validates successful oxidative addition and transmetalation.

-

-

Palladium Scavenging: Cool the reaction to room temperature and filter the mixture through a pad of Celite.

-

Validation: The retention of black particulate matter (palladium black) on the Celite pad visually confirms the removal of spent catalyst.

-

-

Orthogonal Liquid-Liquid Extraction: Concentrate the filtrate in vacuo to remove dioxane. Dilute the remaining aqueous layer with 30 mL of water and wash with Ethyl Acetate (2 x 20 mL). Discard the organic layer.

-

Causality: At high pH, the target molecule exists as a water-soluble carboxylate salt. Washing with EtOAc removes neutral lipophilic impurities (e.g., homocoupled boronic acid dimers and ligand residues).

-

-

Isoelectric Precipitation: Slowly add 1M HCl to the aqueous layer under vigorous stirring until the pH reaches ~2.0.

-

Validation: This is a strictly self-validating isolation step. Protonation of the carboxylate neutralizes the molecule, drastically spiking its lipophilicity. The immediate formation of a dense white precipitate confirms the presence of the target biaryl acid. Unreacted polar salts remain dissolved.

-

-

Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water (10 mL), and dry under high vacuum at 40°C for 24 hours to afford the pure product.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before downstream pharmaceutical application, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the highly deshielded pyridine protons. The biaryl twist will cause the protons on the 2,4-dichlorophenyl ring to appear as distinct, non-equivalent multiplets due to restricted rotation (atropisomerism on the NMR timescale).

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, typically around -120 to -130 ppm. The chemical shift is highly diagnostic of the intact 3-fluoro-pyridine system.

-

LC-MS (ESI-): Due to the carboxylic acid, negative ion mode is highly sensitive. Expect a dominant [M-H]⁻ peak at m/z 283.9 (accounting for the ³⁵Cl isotopes). The isotopic pattern must show the characteristic 9:6:1 ratio indicative of a di-chlorinated species.

References

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid structural analysis

Executive Summary

The rational design of halogenated biaryl systems is a cornerstone of modern medicinal chemistry and agrochemical development. 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid (C₁₂H₆Cl₂FNO₂) represents a highly functionalized scaffold characterized by a pyridine core, a carboxylic acid moiety, and a sterically hindered biaryl axis. This whitepaper provides an in-depth, self-validating technical guide to the structural analysis of this molecule, detailing the causality behind specific analytical choices in Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Introduction & Pharmacophore Significance

Derivatives of isonicotinic acid are ubiquitous in pharmaceutical sciences, most notably tracing back to the antitubercular drug isoniazid[1]. The introduction of a fluorine atom at the C3 position of the pyridine ring profoundly modulates the pKa of the adjacent carboxylic acid, enhances lipophilicity, and alters the metabolic stability of the scaffold[2]. Furthermore, the addition of a 2,4-dichlorophenyl group at the C2 position creates a rigid biaryl system. This specific substitution pattern is frequently utilized to target hydrophobic pockets in kinase inhibitors and herbicidal agents (analogous to picloram derivatives)[3].

Conformational Dynamics: The Ortho-Effect

Before interpreting spectroscopic data, one must understand the molecule's 3D conformational state. The biaryl bond connecting the pyridine C2 and the phenyl C1' is not freely rotating at room temperature.

Causality of the Rotational Barrier:

The steric clash between the highly electronegative C3-fluorine (van der Waals radius ~1.47 Å) and the bulky C2'-chlorine (van der Waals radius ~1.75 Å) prevents the two rings from achieving coplanarity. Density Functional Theory (DFT) modeling typically reveals that the global energy minimum occurs at a dihedral angle of approximately 55°–65°. This orthogonal tendency disrupts extended

Fig 1. Thermodynamic drivers of the biaryl dihedral rotational barrier.

Comprehensive Spectroscopic Profiling

To definitively validate the structure, a multi-modal analytical pipeline must be deployed.

Fig 2. Multi-modal analytical workflow for structural validation.

High-Resolution Mass Spectrometry (LC-HRMS)

Given the presence of the carboxylic acid, the molecule is highly amenable to Electrospray Ionization in negative mode (ESI-). The theoretical exact mass of the neutral compound is 284.9760 Da. In ESI-, the deprotonated precursor ion

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Causality: The pyridine ring contains two protons (H5 and H6). H6 is highly deshielded by the adjacent electronegative nitrogen, appearing as a doublet near 8.65 ppm. H5 appears upfield as a doublet of doublets due to coupling with H6 (

¹³C and ¹⁹F NMR Causality: The ¹³C spectrum is dominated by carbon-fluorine spin-spin coupling. The C3 carbon directly attached to the fluorine will appear as a massive doublet (

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and analytical integrity, the following protocols must be strictly adhered to:

Protocol A: LC-HRMS Acquisition

-

Rationale: Standard 0.1% formic acid mobile phases suppress the ionization of carboxylic acids in negative mode.

-

Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

-

Step 2: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Step 3: Set Mobile Phase A to 10 mM Ammonium Acetate in Water (pH ~6.8) and Mobile Phase B to Acetonitrile. The weak base facilitates the deprotonation to

. -

Step 4: Run a gradient from 5% B to 95% B over 5 minutes.

-

Step 5: Acquire data in ESI- mode, scanning m/z 100–1000 with a mass resolution of

60,000.

Protocol B: Multinuclear NMR Acquisition

-

Rationale: The molecule forms strong intermolecular hydrogen-bonded dimers via the carboxylic acid. Using CDCl₃ often leads to broad, unresolved peaks and poor solubility.

-

Step 1: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

. DMSO disrupts the dimers, ensuring sharp resonances. -

Step 2: Acquire ¹H NMR at 400 MHz with 16 scans.

-

Step 3 (Critical): Acquire ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.5 seconds (up from the standard 1.0s). Because the molecule contains six quaternary carbons (C2, C3, C4, C1', C2', C4') which lack attached protons for efficient dipole-dipole relaxation, a longer D1 is mandatory to observe these signals.

-

Step 4: Acquire ¹⁹F NMR at 376 MHz with proton decoupling to simplify the spectrum, or coupled to observe the

interaction.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (DMSO-

Table 2: Key ¹³C NMR Assignments and C-F Couplings (DMSO-

Table 3: LC-HRMS Isotopic Distribution (

| Isotope | Theoretical m/z | Relative Abundance (%) | Origin |

|---|---|---|---|

| M | 283.9681 | 100.0 | ³⁵Cl, ³⁵Cl |

| M+2 | 285.9652 | 65.3 | ³⁵Cl, ³⁷Cl |

| M+4 | 287.9622 | 10.6 | ³⁷Cl, ³⁷Cl |

References

-

Fluorine magic: one new organofluorine linker leads to three new metal–organic frameworks Source: RSC Advances (2014) URL:[Link]

-

Reinvestigation of the structure-activity relationships of isoniazid Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789 Source: PubChem - National Library of Medicine URL:[Link]

-

2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 Source: PubChem - National Library of Medicine URL:[Link]

Sources

- 1. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine magic: one new organofluorine linker leads to three new metal–organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE00408F [pubs.rsc.org]

- 3. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic Acid: A Predictive and Methodological Guide

Introduction

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dichlorophenyl moiety linked to a fluoro-substituted pyridine carboxylic acid, presents a unique spectroscopic fingerprint. Accurate structural elucidation is the cornerstone of any chemical research and development program. This guide is designed to empower researchers to confidently verify the synthesis and purity of this molecule through a multi-technique spectroscopic approach.

The causality behind employing multiple spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns. Together, they form a self-validating system for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid, we will predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl and fluoropyridine rings, as well as the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal that can exchange with D₂O. |

| ~8.6 | Doublet | 1H | H6-pyridine | This proton is adjacent to the nitrogen atom and is deshielded. It will be split by the H5 proton. |

| ~7.8 | Doublet of Doublets | 1H | H5-pyridine | This proton is coupled to both the H6 proton and the fluorine atom at position 3. |

| ~7.7 | Doublet | 1H | H3'-phenyl | This proton on the dichlorophenyl ring is deshielded by the adjacent chlorine and will be split by the H5' proton. |

| ~7.5 | Doublet of Doublets | 1H | H5'-phenyl | This proton is coupled to the H3' and H6' protons. |

| ~7.4 | Doublet | 1H | H6'-phenyl | This proton is coupled to the H5' proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached atoms (Cl, F, N, O).

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~160 (d) | C3-pyridine | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling. |

| ~155 | C2-pyridine | This carbon is attached to the dichlorophenyl group and is adjacent to the nitrogen and fluorine atoms. |

| ~152 (d) | C4-pyridine | This carbon is attached to the carboxylic acid group and will show coupling to the fluorine atom. |

| ~148 | C6-pyridine | This carbon is adjacent to the nitrogen atom. |

| ~138 | C1'-phenyl | The ipso-carbon attached to the pyridine ring. |

| ~135 | C2'-phenyl | Carbon attached to a chlorine atom. |

| ~133 | C4'-phenyl | Carbon attached to a chlorine atom. |

| ~131 | C6'-phenyl | Aromatic CH carbon. |

| ~130 | C5'-phenyl | Aromatic CH carbon. |

| ~128 | C3'-phenyl | Aromatic CH carbon. |

| ~125 | C5-pyridine | Aromatic CH carbon on the pyridine ring. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom on the pyridine ring.

Table 3: Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| -110 to -130 | Doublet of Doublets | F3-pyridine | The chemical shift is typical for a fluorine atom on an aromatic ring. It will be coupled to the H5 proton on the pyridine ring.[1][2] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality NMR data.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3][4] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

-

If the instrument is equipped with a fluorine probe, acquire a ¹⁹F NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and carbon-halogen bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 1700-1730 | C=O stretch | Carboxylic Acid | Strong |

| 1550-1600 | C=C stretch | Aromatic Rings | Medium |

| 1400-1500 | C=C stretch | Aromatic Rings | Medium |

| 1200-1300 | C-O stretch | Carboxylic Acid | Strong |

| 1100-1200 | C-F stretch | Aryl-Fluoride | Strong |

| 900-950 | O-H bend | Carboxylic Acid | Medium, Broad |

| 700-850 | C-Cl stretch | Aryl-Chloride | Strong |

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[5][6] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[5][7] The presence of strong absorptions in the lower wavenumber region will be indicative of the carbon-fluorine and carbon-chlorine bonds.[5][8]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[9][10]

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis :

-

Place a small amount of the solid 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.[12][13][14]

-

Molecular Formula : C₁₂H₆Cl₂FNO₂

-

Molecular Weight : 285.08 g/mol

Expected Molecular Ion Peaks:

-

Positive Ion Mode ([M+H]⁺): m/z ≈ 286.0

-

Negative Ion Mode ([M-H]⁻): m/z ≈ 284.0

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for any chlorine-containing ion. For an ion with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.[15]

Predicted Fragmentation Pattern: Under harsher ionization conditions or in tandem MS (MS/MS) experiments, fragmentation of the molecular ion would be expected. Likely fragmentation pathways include:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of COOH (45 Da) from the carboxylic acid.[16]

-

Loss of Cl (35/37 Da) from the dichlorophenyl ring.

-

Cleavage of the bond between the two aromatic rings.

Experimental Protocol for ESI-MS

-

Sample Preparation :

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[17]

-

Dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).[17][18]

-

Filter the final solution if any precipitation is observed.[17]

-

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.

-

Data Integration and Structural Confirmation

The true power of spectroscopic analysis comes from the integration of data from multiple techniques. The predicted data presented in this guide provides a roadmap for the confirmation of the structure of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid.

The overall workflow for the structural confirmation is a systematic process of acquiring and interpreting data from each technique to build a cohesive and self-validating picture of the molecule.

Workflow for Structural Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid.

By following the methodologies outlined in this guide and comparing the acquired experimental data with the predicted spectra, researchers can achieve a high degree of confidence in the structural identity and purity of their synthesized 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of California, Riverside. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

-

The Association for Mass Spectrometry. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

LCGC International. (2022, April 15). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 18). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemRxiv. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]

-

Novartis OAK. (2024, March 5). QM assisted ML for 19F NMR chemical shift prediction. Retrieved from [Link]

-

PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Paul Sabatier University. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ou.edu [ou.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. agilent.com [agilent.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic Acid Derivatives and Their Therapeutic Potential

This whitepaper provides a comprehensive technical overview of the synthesis, potential biological activities, and prospective therapeutic applications of 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid derivatives. This class of compounds stands at the intersection of several key pharmacophores known to impart significant biological activity. The strategic incorporation of a 2,4-dichlorophenyl moiety, a fluorine atom, and an isonicotinic acid scaffold presents a compelling rationale for their investigation in modern drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a forward-looking perspective on the untapped potential of these novel chemical entities.

Introduction: The Rationale for a Novel Scaffold

The pursuit of novel chemical matter with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a cornerstone of pharmaceutical research. The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a well-established privileged scaffold found in numerous approved drugs, including the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate[1]. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2].

The introduction of specific substituents onto this core can dramatically modulate its biological and physicochemical properties. The 2,4-dichlorophenyl group is a common substituent in medicinal chemistry, often utilized to enhance binding affinity through hydrophobic and halogen-bonding interactions. Furthermore, the strategic placement of a fluorine atom is a widely employed tactic in drug design to improve metabolic stability, increase lipophilicity, and modulate electronic properties, thereby enhancing biological availability and potency[3].

This guide will explore the synergistic potential of combining these three structural motifs into the novel 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid scaffold. While direct literature on this specific derivative class is nascent, this paper will synthesize information from closely related structures to provide a robust, scientifically-grounded framework for its future development.

Proposed Synthesis and Chemical Landscape

The synthesis of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid derivatives can be approached through several strategic disconnections. A plausible and efficient synthetic route would likely involve the construction of a substituted pyridine ring, followed by functional group interconversion to yield the final acid and its derivatives.

Core Scaffold Synthesis: A Hypothetical Pathway

A logical approach to the core structure would leverage modern cross-coupling methodologies. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid and its derivatives.

Experimental Protocol: Proposed Synthesis of the Core Acid

-

Suzuki Coupling: To a solution of 2,3-difluoro-4-iodopyridine in a suitable solvent (e.g., dioxane/water mixture), add 2,4-dichlorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up using standard extraction procedures to yield 2-(2,4-dichlorophenyl)-3-fluoropyridine.

-

Carboxylation: The resulting 2-(2,4-dichlorophenyl)-3-fluoropyridine is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base such as n-butyllithium is added dropwise to effect lithiation at the 4-position. After stirring, the reaction is quenched by bubbling dry carbon dioxide gas through the solution.

-

Acidification and Isolation: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in water, and the aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the desired 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid, which can be collected by filtration and purified by recrystallization.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold is a versatile handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides. Standard peptide coupling reagents such as DCC, EDC, or HATU can be employed to form amide bonds with a wide range of amines, leading to compounds with varied physicochemical properties and potential biological targets. Esterification can be achieved through Fischer esterification or by reaction with alkyl halides in the presence of a base.

Prospective Biological Activity and Therapeutic Targets

Based on the known pharmacology of the constituent fragments, 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid derivatives are predicted to exhibit a range of biological activities.

Anti-inflammatory Potential

Isonicotinic acid derivatives have been reported as potent anti-inflammatory agents[1]. The mechanism may involve the inhibition of key inflammatory mediators. The 2,4-dichlorophenyl group could enhance this activity by providing additional binding interactions within the active sites of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Caption: Hypothesized anti-inflammatory mechanism of action via inhibition of key enzymes.

Anticancer Activity

The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents[4]. The antiproliferative activity of pyridine derivatives is often linked to their ability to interfere with cell signaling pathways. The 2,4-dichlorophenyl group is also found in several anticancer drugs, where it contributes to binding with target proteins. The combination of these features suggests that these derivatives could be investigated for their potential as anticancer agents, possibly through the inhibition of protein kinases or other enzymes involved in cell proliferation.

Table 1: Potential Anticancer Mechanisms of Action

| Potential Target | Rationale |

| Protein Kinases | The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors. |

| HDACs | Some nicotinic acid derivatives have shown HDAC inhibitory activity. |

| P-glycoprotein (Pgp) | Certain thiosemicarbazones with electron-withdrawing substituents have been shown to overcome Pgp-mediated multidrug resistance[5]. |

Antimicrobial and Antiviral Potential

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, and other nicotinic acid derivatives have shown broad-spectrum antimicrobial activity[6][7]. The lipophilicity imparted by the dichlorophenyl and fluoro substituents may enhance cell wall penetration, a critical factor for antibacterial and antifungal efficacy.

Structure-Activity Relationship (SAR) Considerations

While empirical data for this specific class is not yet available, a prospective SAR can be postulated based on related compound series.

Caption: Key structural areas for future SAR exploration.

-

Dichlorophenyl Ring: The substitution pattern on the phenyl ring is expected to be critical. Moving the chlorine atoms (e.g., to the 3,4- or 3,5-positions) will alter the electronic and steric profile, likely impacting target binding.

-

Fluoro Substituent: The position of the fluorine atom on the pyridine ring will influence the pKa of the carboxylic acid and the overall electron distribution of the ring system. Investigating analogs with fluorine at the 5- or 6-position would be a valuable exercise.

-

Carboxylic Acid Derivatization: Converting the carboxylic acid to various amides and esters will significantly impact solubility, cell permeability, and potential for hydrogen bonding. This is a primary site for optimization of pharmacokinetic properties.

Future Directions and Conclusion

The 2-(2,4-dichlorophenyl)-3-fluoroisonicotinic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of three pharmacologically relevant motifs provides a strong rationale for the synthesis and biological evaluation of this compound class.

Recommended Next Steps:

-

Synthesis and Characterization: The primary objective should be the successful synthesis and full spectroscopic characterization of the core acid and a small library of its derivatives.

-

In Vitro Screening: The synthesized compounds should be screened against a panel of relevant biological targets, including cancer cell lines, inflammatory enzymes, and various microbial strains.

-

SAR Elucidation: A systematic exploration of the structure-activity relationships should be undertaken to identify key structural features that govern potency and selectivity.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.

References

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

-

Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Retrieved from [Link]

-

ResearchGate. (2019). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

-

Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry. Retrieved from [Link]

-

Piel, M., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. Retrieved from [Link]

-

DrugPatentWatch. (n.d.). Patent 4,863,931. Retrieved from [Link]

- Google Patents. (n.d.). EP0509518A1 - Process for the preparation of 2,4-dichlorophenoxyacetic acid.

-

ResearchGate. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. Retrieved from [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

-

Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Dovepress. Retrieved from [Link]

-

Lovey, A. J., & Pawson, B. A. (1982). Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Seebacher, E. R., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP0832067B1 - Process for converting 2,4-dichloropyridines into 2-aryloxy-4-chloropyridines.

-

Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Current Medicinal Chemistry. Retrieved from [Link]

-

ScienceDirect. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Retrieved from [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Analytical Methods for the Quantification of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic Acid

Target Audience: Analytical Researchers, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Physicochemical Profiling

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid (CAS: 1361863-67-3)[1] is a highly functionalized, halogenated pyridinecarboxylic acid. Compounds of this class frequently serve as critical building blocks or active pharmaceutical ingredient (API) intermediates in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

Developing a robust analytical method for this compound requires a deep understanding of its physicochemical properties, as these dictate the chromatographic behavior:

-

Zwitterionic Potential & pKa: The molecule contains a weakly basic pyridine nitrogen and an acidic carboxylic acid moiety. The presence of the highly electron-withdrawing fluorine and 2,4-dichlorophenyl groups significantly lowers the pKa of both the nitrogen and the carboxylic acid compared to unsubstituted isonicotinic acid. At a neutral pH, the molecule exists primarily as a polar carboxylate anion, which leads to poor retention and severe peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols[2].

-

Lipophilicity (LogP): The heavy halogenation imparts significant hydrophobicity to the aromatic system, necessitating a high percentage of organic modifier (e.g., Acetonitrile) for efficient elution.

Analytical Target Profile (ATP) Causality

To achieve a self-validating, robust method, we must employ Ion-Suppression Chromatography . By lowering the mobile phase pH to ~2.0, the carboxylic acid is fully protonated (neutralized), maximizing hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks[3].

Figure 1: Analytical Target Profile (ATP) and method development lifecycle based on ICH Q14.

Experimental Protocols

Method A: RP-HPLC-UV for Bulk Assay and Purity

This method is designed for the routine quantification and purity assessment of the bulk intermediate. Trifluoroacetic acid (TFA) is utilized as the aqueous modifier to provide a low pH environment (~2.0) and act as an ion-pairing agent, ensuring optimal peak symmetry[3].

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

-

Standard & Sample Preparation:

-

Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (required due to the compound's low aqueous solubility), sonicate until clear, and make up to volume with Methanol to create a 1.0 mg/mL stock solution.

-

Dilute the stock 1:10 with the initial mobile phase (10% B) to yield a 100 µg/mL working standard.

-

-

Chromatographic Execution:

-

Column: Core-shell C18 (150 x 4.6 mm, 2.7 µm). Causality: Core-shell technology provides UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures, crucial for resolving closely eluting halogenated impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

-

Gradient Program: 10% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; return to 10% B for 5 minutes equilibration.

-

Detection: UV at 254 nm (primary) and 230 nm (secondary).

-

Method B: LC-MS/MS for Trace Level Quantification

When 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid must be tracked as a trace impurity (e.g., in a final API), UV detection lacks the requisite sensitivity. LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is required. Causality: TFA causes severe ion suppression in MS sources; therefore, it is replaced with 0.05% Formic Acid. While Formic Acid is a weaker acid, ESI- mode highly favors the deprotonation of the carboxylic acid, yielding a strong [M-H]- precursor ion.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05% Formic Acid in ultrapure water.

-

Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

-

-

Mass Spectrometer Tuning:

-

Infuse a 1 µg/mL solution directly into the MS source at 10 µL/min.

-

Identify the precursor ion [M-H]- at m/z 284.0 (based on the exact mass of the

Cl -

Optimize collision energy (CE) to maximize the abundance of the dominant product ion at m/z 240.0 (corresponding to the neutral loss of CO

, a diagnostic fragmentation for carboxylic acids).

-

-

Chromatographic Execution:

-

Column: UHPLC C18 (50 x 2.1 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 20% B to 95% B over 3 minutes.

-

Detection: Multiple Reaction Monitoring (MRM) transition m/z 284.0 → 240.0.

-

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4],[5]. The validation framework guarantees a self-validating system where data integrity is mathematically proven.

Figure 2: Core validation parameters for quantitative analytical procedures under ICH Q2(R2).

Table 1: System Suitability Criteria

System suitability testing is an integral part of the method, ensuring the equipment and chemistry are functioning correctly before sample analysis begins.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time Precision | %RSD ≤ 1.0% (n=6) | Ensures stable pump delivery and proper column equilibration. |

| Peak Area Precision | %RSD ≤ 2.0% (n=6) | Verifies autosampler precision and detector baseline stability. |

| Tailing Factor (Tf) | ≤ 1.5 | Confirms complete protonation of the acid and absence of silanol interactions. |

| Theoretical Plates (N) | ≥ 5000 | Guarantees sufficient column efficiency for accurate integration. |

Table 2: Representative ICH Q2(R2) Validation Data

| Validation Parameter | ICH Q2(R2) Requirement | Representative Analytical Result |

| Specificity | No interference at analyte RT | Blank and matrix show < 0.1% interference |

| Linearity | R² ≥ 0.999 over 50-150% of target | R² = 0.9998 (Range: 0.1 - 100 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% across 3 levels | 99.4% ± 0.6% (n=9) |

| Repeatability (Precision) | %RSD ≤ 2.0% | %RSD = 0.8% (n=6) |

| Intermediate Precision | %RSD ≤ 2.0% (different days/analysts) | %RSD = 1.1% (n=12) |

| LOD / LOQ (LC-MS/MS) | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | LOD: 0.5 ng/mL / LOQ: 1.5 ng/mL |

Troubleshooting & Causality Matrix

When deviations occur, understanding the structural causality of the analyte allows for rapid troubleshooting.

| Observed Issue | Root Cause (Causality) | Corrective Action |

| Peak Tailing (Tf > 1.5) | Incomplete protonation of the carboxylic acid moiety; secondary interactions with free silanols on the C18 phase. | Verify mobile phase pH is ≤ 2.5. Ensure fresh preparation of the TFA buffer, as TFA can volatilize over time. |

| Retention Time Drift | Inadequate column equilibration or gradual loss of the hydrophobic stationary phase (column bleed). | Flush column with 100% organic modifier; increase initial equilibration time to at least 10 column volumes. |

| Signal Suppression (LC-MS) | Matrix effect or the accidental use of strong ion-pairing agents (e.g., TFA) in the MS source. | Strictly ensure Method B uses 0.05% Formic Acid. Optimize MS source desolvation temperature and gas flow. |

| Split Peaks / Fronting | The sample injection solvent is significantly stronger (more organic) than the initial mobile phase conditions. | Dilute the sample in the initial mobile phase (e.g., 10% Acetonitrile / 90% Aqueous) prior to injection. |

References

1.[1] 1361863-67-3_CAS号:1361863-67-3_2-(2,4-Dichlorophenyl)-3 ... chemsrc.com. URL: 2.[4] Validation of Analytical Procedures Q2(R2) - ICH . ich.org. URL: 3.[5] ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . amsbiopharma.com. URL: 4.[2] HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography . helixchrom.com. URL: 5.[3] Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide . uw.edu.pl. URL:

Sources

- 1. 1361863-67-3_CAS号:1361863-67-3_2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid - 化源网 [chemsrc.com]

- 2. helixchrom.com [helixchrom.com]

- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes & Protocols: A Framework for Preclinical Animal Studies of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid

Introduction

2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid is a novel chemical entity (NCE) whose preclinical profile is yet to be characterized. The molecular structure, featuring a dichlorophenyl ring and a fluoroisonicotinic acid moiety, suggests potential for biological activity, possibly through modulation of enzymatic or receptor-mediated pathways. The presence of the 2,4-dichlorophenyl group, also found in the herbicide 2,4-D, warrants a careful toxicological evaluation, although the overall pharmacology is expected to differ significantly due to the distinct core structure.[1][2]

This document provides a comprehensive experimental framework for the initial, non-clinical in vivo evaluation of this NCE. The proposed studies are designed to logically progress from foundational pharmacokinetic and safety assessments to preliminary efficacy evaluations in relevant disease models. As the biological activity of this NCE is unknown, we will proceed with a hypothesis-driven approach, focusing on potential anti-inflammatory and immunomodulatory effects—common therapeutic areas for novel small molecules. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's in vivo characteristics. All proposed studies must be conducted in compliance with institutional and national animal welfare regulations, such as those overseen by an Institutional Animal Care and Use Committee (IACUC).[3][4]

Part 1: Foundational Pharmacokinetic (PK) and Dose-Ranging Toxicological Assessment

The primary objective of this initial phase is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the NCE and to establish a safe dose range for subsequent, more complex studies.[5] This is a critical step in any drug development program, as it provides essential information on drug exposure and preliminary safety.[6]

Single-Dose Pharmacokinetic (PK) Profiling

Rationale: Understanding the pharmacokinetic behavior of an NCE is fundamental.[7] These studies determine how the body processes the compound, informing dosing levels and frequencies for future efficacy and safety studies.[6] We will use both intravenous (IV) and oral (PO) administration to assess absolute bioavailability. Rodents, specifically mice and rats, are standard models for preliminary PK data collection.[8]

Experimental Protocol: Single-Dose PK Study in Rats

-

Species & Strain: Male and female Sprague-Dawley rats (n=3-4 per sex per time point). The use of both sexes is crucial to identify any potential gender-based differences in drug metabolism.

-

Groups:

-

Group 1: 1 mg/kg, intravenous (IV) bolus.

-

Group 2: 10 mg/kg, oral gavage (PO).

-

-

Vehicle Formulation: A suitable vehicle (e.g., 0.5% methylcellulose in water) must be developed to ensure the compound is solubilized or uniformly suspended.

-

Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected from the tail vein or via a cannula at pre-determined time points. Microsampling techniques are recommended to obtain a complete PK profile from individual animals.[7]

-

IV route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[9]

-

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of 2-(2,4-Dichlorophenyl)-3-fluoroisonicotinic acid are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Key PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest observed concentration of the drug in plasma. |

| Time to Reach Cmax | Tmax | The time at which Cmax is observed. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Elimination Half-Life | t½ | The time required for the plasma concentration of the drug to decrease by half. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug. |

| Bioavailability (PO vs. IV) | F% | The fraction of the orally administered dose that reaches systemic circulation. |

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Rationale: A DRF study is an acute toxicity assessment designed to identify the doses for longer-term studies and to establish the Maximum Tolerated Dose (MTD).[3] The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical parameter for designing subsequent toxicology and efficacy studies.

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

-

Species & Strain: Male and female ICR (CD-1) mice.[9]

-

Dosing: A single oral dose is administered to one animal at a time. A starting dose is selected based on any available in vitro cytotoxicity data or is set at a default (e.g., 2000 mg/kg).

-

Procedure:

-

If the animal survives, the next animal receives a higher dose.

-

If the animal shows signs of toxicity or dies, the next animal receives a lower dose.

-

This process is continued until the MTD is identified.

-

-

Observations: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days. Body weights are recorded regularly.

-

Endpoint: The study determines the MTD and identifies potential signs of acute toxicity.

Diagram 1: Workflow for Foundational In Vivo Studies

Caption: Workflow for initial PK and DRF studies.

Part 2: Pharmacodynamic (PD) and Efficacy Model Evaluation

Rationale: Based on the hypothesis that the NCE may possess anti-inflammatory or immunomodulatory properties, this phase aims to assess its biological activity in relevant animal models.[10][11] The selection of appropriate models is crucial for the early assessment of therapeutic potential.[12]

Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Rationale: This is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[13] The edema induced by carrageenan is biphasic, involving mediators like histamine, serotonin, and prostaglandins, providing a robust system to test the NCE's effect on these pathways.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Species & Strain: Male Wistar or Sprague-Dawley rats (n=6-8 per group).

-

Groups:

-

Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO).

-

Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, PO).

-

Group 3-5: NCE at three dose levels (e.g., low, medium, high, based on DRF/MTD results), PO.

-

-

Procedure:

-

Animals are dosed orally with the vehicle, positive control, or NCE.

-

One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-